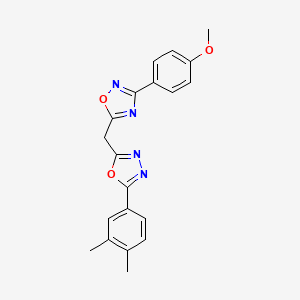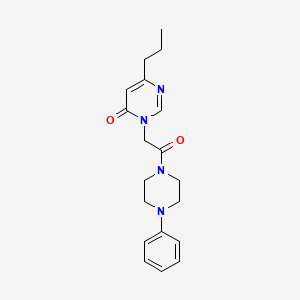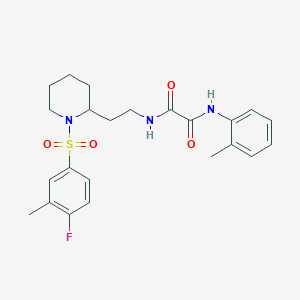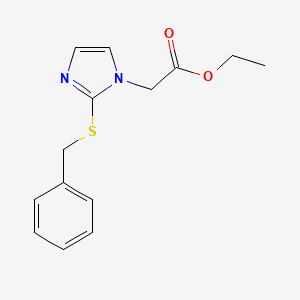![molecular formula C23H25N5O5 B3011880 7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-48-1](/img/structure/B3011880.png)
7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of 7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
The compound 7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been the subject of several studies. It is a member of the [1,2,4]triazolo[1,5-a]pyrimidine family and has shown potential for various applications, including antimicrobial activity and inhibition of influenza virus RNA polymerase PA-PB1 subunit heterodimerization .
Synthesis Analysis
The synthesis of this compound involves multi-component reactions, such as the reaction of hydrazonoyl halides with specific reagents, leading to the formation of the desired compound . Additionally, the compound has been synthesized through a three-component reaction of acetoacetanilides with a mixture of aromatic aldehyde and 5-aminotetrazole, confirming its proposed structures through spectroscopy and mass spectrometry .
Molecular Structure Analysis
The molecular structure of 7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been established through X-ray analysis, confirming the formation of a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine .
Chemical Reactions Analysis
The compound has been involved in various chemical reactions, including alkylation, cyclization, substitution, and regioselective synthesis, leading to the formation of different derivatives and isomeric compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been characterized with respect to antimicrobial activity and its potential to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization .
"REACTIONS OF HYDRAZONOYL HALIDES 371: SYNTHESIS OF TRIAZOLO[4,3-a]PYRIMIDINES, 1,3,4-THIADIAZOLES AND 1,3,4-SELENADIAZOLES" "Synthesis and antimicrobial activity of n,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a] pyrimidine-6-arboxamides" "New spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine as a product of multicomponent reaction" "A Convenient Synthesis of Thiazolo [ 3,2-a } - & Triazolo [ 4,3-a ]- Pyrimidines & Pyrimido [ 2,1-c ] Triazine Derivatives" "Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives."
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research focuses on synthesizing novel triazolopyrimidine derivatives and evaluating their biological activities. For instance, a study involved synthesizing a series of triazolopyrimidines using the Biginelli protocol, which were then assessed for antimicrobial and antioxidant activities (Gilava et al., 2020). This approach demonstrates the compound's potential in developing new antimicrobial agents.
Material Science and Crystallography
The structural characterization of triazolopyrimidine derivatives contributes to material science and crystallography. For example, the molecular structure of a similar triazolopyrimidine compound was studied in different crystal environments, revealing insights into its potential biological activity and supramolecular architecture (Canfora et al., 2010). These findings are crucial for understanding the interactions and properties of such compounds at the molecular level.
Heterocyclic Chemistry
The compound is also relevant in heterocyclic chemistry, where its derivatives are synthesized for various applications. Research includes the synthesis of triazolopyrimidines and their derivatives through reactions with different reagents, exploring their chemical properties and potential uses (El-Agrody et al., 2001). These studies highlight the versatility of triazolopyrimidine compounds in synthesizing novel heterocyclic compounds.
Antimicrobial and Antifungal Activities
Several studies have synthesized novel triazolopyrimidine derivatives to evaluate their antimicrobial and antifungal activities. For example, novel triazolopyrimidine-carbonylhydrazone derivatives were synthesized and showed promising fungicidal activities, indicating the potential of such compounds in addressing fungal infections (Li De-jiang, 2008).
Eigenschaften
IUPAC Name |
7-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-12-18(21(24)29)19(14-7-6-8-16(31-3)20(14)33-5)28-23(25-12)26-22(27-28)13-9-10-15(30-2)17(11-13)32-4/h6-11,19H,1-5H3,(H2,24,29)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRRPTKXNFYZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=C(C(=CC=C4)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B3011801.png)

![2-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B3011805.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)
![4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3011811.png)



![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3011815.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011816.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3011820.png)